1-(Bromoacetyl)piperidine

Description

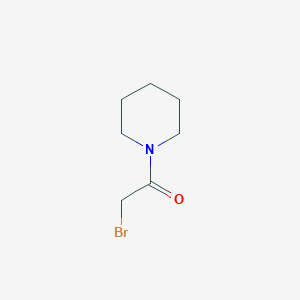

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-piperidin-1-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12BrNO/c8-6-7(10)9-4-2-1-3-5-9/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWJIPNKXIAJCPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70445363 | |

| Record name | 1-(Bromoacetyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70445363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1796-25-4 | |

| Record name | 1-(Bromoacetyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70445363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: Unveiling a Key Synthetic Workhorse

An In-depth Technical Guide to 1-(Bromoacetyl)piperidine for Advanced Research

This compound, also known by its IUPAC name 2-Bromo-1-(piperidin-1-yl)ethanone, is a halogenated amide that has carved a significant niche as a versatile building block in the landscape of organic synthesis and medicinal chemistry.[1][2] Its utility stems from the dual functionality embedded within its structure: a stable piperidine ring, a highly sought-after motif in pharmaceuticals, and a reactive α-bromoacetyl group, which serves as a potent electrophilic handle for covalent bond formation.

The piperidine scaffold itself is considered a "privileged structure" in drug discovery, appearing in numerous clinically approved drugs targeting a wide array of conditions, from central nervous system disorders to cancer.[3][4][5] The incorporation of this ring can enhance metabolic stability, modulate lipophilicity, and provide a three-dimensional vector for interacting with biological targets.[5] this compound provides a direct and efficient means of introducing this valuable piperidinoyl-methyl moiety into target molecules, making it an indispensable tool for researchers, scientists, and drug development professionals. This guide offers a detailed exploration of its chemical properties, synthesis, reactivity, and safe handling, providing the field-proven insights necessary for its effective application.

Core Chemical and Physical Properties

The fundamental properties of this compound dictate its behavior in both storage and reaction environments. It is a solid at room temperature, a characteristic that simplifies handling and weighing compared to volatile liquid reagents.[6]

| Property | Value | Source |

| IUPAC Name | 2-bromo-1-piperidin-1-ylethanone | [1] |

| CAS Number | 1796-25-4 | [1][2] |

| Molecular Formula | C₇H₁₂BrNO | [1][2] |

| Molecular Weight | 206.08 g/mol | [1][2] |

| Appearance | Solid | [6] |

| Melting Point | 38-40 °C | [2] |

| Boiling Point | ~285 °C (estimated) | [2] |

| Density | ~1.42 g/cm³ (estimated) | [7] |

dot graph "Chemical_Structure" { layout=neato; node [shape=none, margin=0]; edge [style=bold];

} Figure 1: Chemical Structure of this compound.

Spectroscopic Profile

While specific vendor-supplied spectra may vary, the structural features of this compound give rise to a predictable and characteristic spectroscopic signature, essential for reaction monitoring and quality control.

-

¹H NMR: The proton NMR spectrum is characterized by distinct regions. The protons on the piperidine ring typically appear as a series of multiplets in the δ 1.5-1.7 ppm (for the β and γ protons) and δ 2.8-3.5 ppm (for the α protons adjacent to the nitrogen) regions, similar to the spectrum of piperidine itself.[8] The most downfield and synthetically relevant signal is a sharp singlet corresponding to the two protons of the bromomethyl group (-CH₂Br), expected to appear around δ 4.0 ppm due to the deshielding effects of both the adjacent carbonyl group and the bromine atom.

-

¹³C NMR: The carbon spectrum will show the characteristic carbonyl carbon of the amide at approximately δ 165-170 ppm. The brominated methylene carbon (-CH₂Br) will appear further upfield, typically around δ 25-30 ppm. The carbons of the piperidine ring will be found in the δ 24-47 ppm range.

-

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is a strong, sharp absorption band between 1630 and 1680 cm⁻¹, which is characteristic of the C=O stretching vibration of a tertiary amide.

-

Mass Spectrometry (MS): In electron ionization mass spectrometry, the molecule will exhibit a distinctive molecular ion peak cluster due to the presence of bromine's two stable isotopes, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance (50.7% and 49.3%, respectively). This results in two peaks of almost equal intensity at m/z = 205 and m/z = 207.

Synthesis and Reactivity: The Art of Application

Synthetic Pathways

This compound is readily synthesized through standard organic chemistry transformations. The most direct and common laboratory method is the Schotten-Baumann acylation of piperidine with a bromoacetyl halide.

Common Synthetic Routes:

-

Acylation with Bromoacetyl Halide: The reaction of piperidine with bromoacetyl chloride or bromoacetyl bromide in the presence of a base (like triethylamine, pyridine, or aqueous NaOH) to neutralize the HBr byproduct.[7] This is highly efficient and the preferred laboratory-scale method.

-

Bromination of N-Acetylpiperidine: The α-bromination of 1-acetylpiperidine using a brominating agent such as N-Bromosuccinimide (NBS) under radical initiation (Wohl-Ziegler reaction).[7]

dot graph "Synthesis_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];

} Figure 2: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis via Acylation

Causality: This protocol utilizes the high nucleophilicity of the secondary amine in piperidine to attack the electrophilic carbonyl carbon of bromoacetyl chloride. A non-nucleophilic base is essential to scavenge the HCl generated, preventing protonation of the starting piperidine, which would render it unreactive. The reaction is run at 0°C initially to control the exothermicity of the acylation.

-

Preparation: To a round-bottom flask charged with piperidine (1.0 eq) and an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a tertiary amine base like triethylamine (1.1 eq). Cool the mixture to 0°C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).

-

Addition: Add bromoacetyl chloride (1.0 eq) dropwise to the stirred solution. Rationale: Dropwise addition prevents a rapid temperature increase which could lead to side reactions.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting piperidine.

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with dilute HCl (to remove excess base), saturated sodium bicarbonate solution (to remove residual acid), and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by silica gel column chromatography or recrystallization to yield the final product as a solid.

Core Reactivity: The Electrophilic Alkylating Agent

The primary utility of this compound lies in its function as a potent electrophile. The carbon atom bonded to the bromine is highly activated towards nucleophilic attack due to the electron-withdrawing nature of both the adjacent carbonyl group and the bromine atom itself. This makes it an excellent substrate for Sₙ2 reactions.

dot graph "Reaction_Mechanism" { rankdir=LR; node [fontname="Helvetica", style=filled]; edge [fontname="Helvetica"];

} Figure 3: Sₙ2 reaction mechanism of this compound with a nucleophile.

This reactivity allows for the facile covalent attachment of the piperidinoyl-methyl group to a wide range of nucleophiles, including:

-

Amines: To form substituted glycine amides.

-

Thiols: To form thioethers, a common strategy for labeling cysteine residues in proteins.

-

Alcohols/Phenols: To form ethers.

-

Carboxylates: To form esters.

This makes the compound an invaluable tool for creating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.[9]

Applications in Drug Development and Research

The piperidine ring is a cornerstone of modern medicinal chemistry.[4] this compound serves as a key intermediate in the synthesis of pharmaceuticals and bioactive molecules.[9]

-

Scaffold Introduction: It is used to introduce the piperidine moiety into more complex molecules. The piperidine ring can improve the pharmacokinetic profile (ADME properties) of a drug candidate by modulating its solubility and basicity, which in turn affects absorption and distribution.[5]

-

Covalent Inhibitors: Its role as an alkylating agent makes it suitable for designing targeted covalent inhibitors. By incorporating this reactive fragment into a molecule that selectively binds to a biological target (e.g., an enzyme's active site), a permanent covalent bond can be formed with a nearby nucleophilic residue (like cysteine or lysine), leading to irreversible inhibition.

-

Chemical Probes: It can be used to synthesize chemical probes for identifying and validating drug targets. For example, it can be used to attach the piperidine scaffold to reporter tags like fluorophores or biotin.

Safety, Handling, and Storage

As a reactive alkylating agent, this compound must be handled with appropriate care. Adherence to safety protocols is mandatory to minimize risk.

-

Hazard Identification:

-

Handling and Personal Protective Equipment (PPE):

-

Always handle this compound in a well-ventilated chemical fume hood.[10]

-

Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[10][11]

-

Avoid breathing dust or fumes.[10]

-

Avoid contact with skin and eyes. Wash hands thoroughly after handling.[10][11]

-

Do not eat, drink, or smoke in the laboratory area.[10]

-

-

Storage:

-

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[10][11]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Get medical attention.[10]

-

Ingestion: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth. Do NOT induce vomiting.[10]

-

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[10][11]

-

References

- 1. This compound | C7H12BrNO | CID 10822137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1796-25-4 CAS MSDS (Piperidine, 1-(bromoacetyl)- (7CI,8CI,9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. experts.arizona.edu [experts.arizona.edu]

- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound DiscoveryCPR 1796-25-4 [sigmaaldrich.com]

- 7. This compound (1796-25-4) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 8. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]

- 9. This compound [myskinrecipes.com]

- 10. aksci.com [aksci.com]

- 11. file.bldpharm.com [file.bldpharm.com]

1-(Bromoacetyl)piperidine CAS number 1796-25-4

An In-depth Technical Guide to 1-(Bromoacetyl)piperidine (CAS 1796-25-4)

Executive Summary

This compound is a bifunctional reagent of significant interest in medicinal chemistry and drug discovery. Featuring a reactive α-bromoamide moiety and a stable piperidine ring, it serves as a versatile building block for introducing the piperidinoylmethyl group into molecular scaffolds. Its primary utility lies in its function as an electrophilic probe, capable of forming stable covalent bonds with a variety of nucleophiles. This guide provides a comprehensive overview of its chemical properties, synthesis, core reactivity, applications, and essential safety protocols, designed for researchers and drug development professionals seeking to leverage this reagent in their work.

The Strategic Importance of the Piperidine Scaffold in Medicinal Chemistry

Before delving into the specifics of the title compound, it is crucial to understand the value of its constituent piperidine ring. The piperidine scaffold is one of the most prevalent N-heterocycles found in pharmaceuticals and natural alkaloids.[1][2] It is considered a "privileged scaffold" because its presence in a molecule can confer favorable physicochemical properties, such as improved aqueous solubility, metabolic stability, and the ability to form key hydrogen bond interactions with biological targets.[3] The piperidine ring's stable, saturated, and non-planar chair conformation allows for precise three-dimensional orientation of substituents, which is critical for optimizing drug-receptor binding.[3] Therefore, reagents like this compound, which facilitate the incorporation of this valuable scaffold, are indispensable tools in the synthesis of novel therapeutic agents.[4]

Molecular Profile and Physicochemical Properties

This compound is a solid at room temperature with the following key identifiers and computed properties. It is important to note that many commercial suppliers provide this compound for early-stage research and may not supply detailed analytical data, placing the responsibility of identity and purity confirmation on the end-user.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

| CAS Number | 1796-25-4 | [5][6] |

| Molecular Formula | C₇H₁₂BrNO | [6][7] |

| Molecular Weight | 206.08 g/mol | [6] |

| IUPAC Name | 2-bromo-1-piperidin-1-ylethanone | [5][6] |

| SMILES | C1CCN(CC1)C(=O)CBr | [6] |

| InChIKey | GWJIPNKXIAJCPA-UHFFFAOYSA-N | [6] |

Table 2: Computed Physicochemical Properties

| Property | Value | Source(s) |

| XLogP3-AA | 1.4 | |

| Topological Polar Surface Area | 20.3 Ų | [6][8] |

| Hydrogen Bond Donor Count | 0 | [6] |

| Hydrogen Bond Acceptor Count | 1 | [6][8] |

| Rotatable Bond Count | 1 | [6] |

| Boiling Point (Estimated) | 272.02 °C | |

| Density (Estimated) | 1.42 g/cm³ | [9] |

Core Reactivity: The α-Haloamide as an Electrophilic Probe

The primary utility of this compound stems from its nature as a potent alkylating agent.[7] The carbon atom bonded to the bromine is highly electrophilic. This is due to the synergistic electron-withdrawing effects of both the adjacent carbonyl group and the bromine atom itself. This electronic arrangement makes the molecule highly susceptible to nucleophilic attack, proceeding primarily through an Sₙ2 mechanism.

This reactivity allows for the covalent attachment of the piperidinoylmethyl group to a wide range of nucleophiles, including amines, thiols, and alcohols, which are commonly found in both synthetic intermediates and biological macromolecules like proteins.[7]

Caption: General Sₙ2 reaction mechanism of this compound.

Synthesis and Characterization

While this compound is commercially available, understanding its synthesis is crucial for assessing purity and for custom synthesis needs. The most common laboratory-scale methods involve either the acylation of piperidine or the α-bromination of an acetylated precursor.[9]

Caption: Common synthetic routes to this compound.

Illustrative Protocol: Synthesis via Schotten-Baumann Acylation

This protocol describes a robust and scalable method for synthesizing the title compound. It is a self-validating system where successful isolation of a solid product with the correct analytical profile confirms reaction success.

Materials:

-

Piperidine

-

Bromoacetyl bromide

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve piperidine (1.0 equiv.) and a suitable base like triethylamine (1.1 equiv.) in anhydrous DCM. Cool the flask to 0 °C in an ice bath.

-

Reagent Addition: Dissolve bromoacetyl bromide (1.05 equiv.) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the bromoacetyl bromide solution dropwise to the stirred piperidine solution over 30-45 minutes, maintaining the temperature at 0 °C. Causality: Slow, cold addition is critical to control the exothermic reaction and prevent side product formation.

-

Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting piperidine is consumed.

-

Aqueous Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Causality: The acid wash removes excess amine base, while the bicarbonate wash removes any remaining acidic impurities.

-

Isolation and Purification: Dry the separated organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/water or hexane/ethyl acetate mixture) to yield pure this compound.

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Expected Analytical Characterization

-

¹H NMR (CDCl₃): Expect signals for the piperidine ring protons (typically broad multiplets between δ 1.5-1.8 ppm and δ 3.3-3.6 ppm) and a characteristic singlet for the methylene protons (CH₂) adjacent to the bromine and carbonyl group (around δ 3.8-4.0 ppm).

-

¹³C NMR (CDCl₃): Expect signals for the carbonyl carbon (~165 ppm), the α-carbon attached to bromine (~28 ppm), and three distinct signals for the piperidine ring carbons.

-

Mass Spectrometry (ESI+): The molecular ion peak [M+H]⁺ should be observable at m/z 206.0 and 208.0 in an approximate 1:1 ratio, which is the characteristic isotopic pattern for a molecule containing one bromine atom.

Applications in Drug Discovery and Chemical Biology

The predictable reactivity of this compound makes it a valuable tool in several research contexts.

-

Lead Generation and Optimization: It is used as a foundational building block in the synthesis of compound libraries.[7] By reacting it with various nucleophilic scaffolds, chemists can rapidly generate a diverse set of molecules containing the piperidine moiety for screening in biological assays. This is particularly useful in creating central nervous system (CNS) agents and receptor ligands.[7]

-

Covalent Inhibitor Development: As an alkylating agent, it is an ideal warhead for designing targeted covalent inhibitors.[10] A pharmacophore designed to bind non-covalently to a protein of interest can be appended with the this compound group. Once the inhibitor is positioned correctly in the active site, the electrophilic methylene carbon can react with a nearby nucleophilic amino acid residue (e.g., Cysteine, Histidine), forming a permanent covalent bond and irreversibly inactivating the protein.

Caption: Conceptual workflow for using this compound in a covalent inhibitor.

Safety, Handling, and Storage Protocol

Proper handling of this compound is essential due to its hazardous properties.

Table 3: GHS Hazard Information

| Hazard | Code | Description | Source(s) |

| Pictogram | GHS07 (Exclamation Mark) | [8] | |

| Signal Word | Warning | [5][8] | |

| Hazard Statements | H302 | Harmful if swallowed. | [5][6] |

| H319 | Causes serious eye irritation. | [5][6] | |

| Precautionary Statements | P280 | Wear protective gloves/eye protection/face protection. | [5] |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | [5] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5] |

Personal Protective Equipment (PPE) and Engineering Controls

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or fumes.[5] Facilities should be equipped with an eyewash station and a safety shower.[5]

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[5]

-

Skin Protection: Wear nitrile or neoprene gloves and a lab coat. Avoid contact with skin.[5]

-

Respiratory Protection: If handling large quantities or if dust is generated, a NIOSH-approved respirator may be necessary.

Storage and Stability

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5] Some suppliers recommend refrigerated storage at 2-8°C.[8]

-

Incompatibilities: Keep away from strong oxidizing agents.[5]

-

Stability: The compound is stable under recommended storage conditions.[5] Thermal degradation can produce hazardous decomposition products, including carbon oxides, hydrogen bromide, and nitrogen oxides.[5]

Spill and Disposal Procedures

-

Spills: In case of a spill, avoid generating dust. Carefully sweep up the solid material, place it into a suitable, labeled disposal container, and decontaminate the area.[5]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.[5]

Conclusion

This compound is more than a simple chemical; it is a strategic tool for the modern medicinal chemist. Its well-defined reactivity as an electrophile, combined with the beneficial properties of the piperidine scaffold, makes it a powerful reagent for building complex molecules, developing covalent probes, and accelerating the drug discovery process. A thorough understanding of its properties, synthesis, and handling is paramount to safely and effectively harnessing its full potential in the laboratory.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. experts.arizona.edu [experts.arizona.edu]

- 5. aksci.com [aksci.com]

- 6. This compound | C7H12BrNO | CID 10822137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [myskinrecipes.com]

- 8. chemscene.com [chemscene.com]

- 9. This compound (1796-25-4) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 10. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of 1-(Bromoacetyl)piperidine

Abstract

This technical guide provides a comprehensive and in-depth protocol for the synthesis and purification of 1-(Bromoacetyl)piperidine, a crucial reagent in medicinal chemistry and drug development.[1][2][3][4][5] The synthesis is achieved through the acylation of piperidine with bromoacetyl bromide via the Schotten-Baumann reaction. This document offers a detailed, step-by-step methodology, explains the causal factors behind critical experimental choices, and outlines robust purification and characterization techniques. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to produce high-purity this compound efficiently and safely.

Introduction: The Significance of this compound

The piperidine ring is a fundamental heterocyclic scaffold present in over seventy commercialized pharmaceuticals, serving as a cornerstone in the development of analgesics, anti-cancer agents, and CNS modulators.[3][4][5] this compound (C₇H₁₂BrNO) is a valuable derivative that functions as a key intermediate in organic synthesis.[1][6][7] Its utility stems from the presence of a reactive bromoacetyl group, which allows for the facile introduction of the piperidine moiety into target molecules through alkylation of nucleophiles such as amines and thiols.[1] This reactivity makes it an indispensable tool for constructing complex molecular architectures in the pursuit of novel bioactive compounds.[1]

This guide provides a self-validating system for the synthesis, purification, and characterization of this compound, ensuring a final product of high purity suitable for demanding downstream applications.

Synthesis: The Acylation of Piperidine

The synthesis of this compound is efficiently accomplished by the acylation of piperidine with bromoacetyl bromide. This reaction is a classic example of the Schotten-Baumann reaction.[8][9][10][11]

Underlying Principle: The Schotten-Baumann Reaction

First described in 1883 by German chemists Carl Schotten and Eugen Baumann, the Schotten-Baumann reaction is a method to synthesize amides from amines and acyl chlorides.[9][10][11] The reaction proceeds via a nucleophilic acyl substitution mechanism.[8][9][12]

The core steps of the mechanism are as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of piperidine (the nucleophile) attacks the electrophilic carbonyl carbon of bromoacetyl bromide. This forms a tetrahedral intermediate.[8][9][10]

-

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the bromide ion, which is a good leaving group.[10]

-

Deprotonation: The resulting positively charged piperidinium species is deprotonated by a base present in the reaction mixture. This step neutralizes the hydrobromic acid (HBr) byproduct and drives the reaction to completion.[10]

Critical Parameters & Reagent Selection

-

Solvent: A biphasic system, typically consisting of an organic solvent (like dichloromethane or diethyl ether) and water, is often employed.[11][12] This setup allows the organic reactants and product to remain in the organic phase, while the base and the HBr byproduct are sequestered in the aqueous phase, preventing unwanted side reactions.[11]

-

Base: An aqueous solution of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), is crucial.[8][12] Its primary role is to neutralize the HBr generated during the reaction, which prevents the protonation of the piperidine starting material, thereby keeping it active as a nucleophile.[11]

-

Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (0-5 °C) during the addition of bromoacetyl bromide is critical to minimize side reactions, such as the hydrolysis of the acyl bromide, and to ensure a controlled reaction rate.

-

Stoichiometry: A slight excess of piperidine can be used to ensure the complete consumption of the more valuable bromoacetyl bromide. However, for this protocol, we will use a slight excess of the acylating agent to drive the reaction to completion, with the excess being quenched during work-up.

Detailed Experimental Protocol: Synthesis

Safety First: Bromoacetyl bromide is a highly corrosive and lachrymatory substance.[13][14] It reacts violently with water.[13] All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and chemical splash goggles with a face shield, must be worn at all times.[13][14][15] An emergency shower and eyewash station should be readily accessible.[13]

-

Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a nitrogen inlet, add piperidine (8.5 g, 0.1 mol) and dichloromethane (DCM, 100 mL).

-

Cooling: Cool the flask to 0 °C in an ice-water bath.

-

Base Addition: Slowly add a solution of sodium hydroxide (6.0 g, 0.15 mol) in 50 mL of water. Stir the biphasic mixture vigorously.

-

Acyl Bromide Addition: Dissolve bromoacetyl bromide (22.2 g, 0.11 mol) in 30 mL of DCM. Add this solution to the dropping funnel. Add the bromoacetyl bromide solution dropwise to the cooled, stirring reaction mixture over a period of 60 minutes. Ensure the internal temperature does not exceed 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 30:70 v/v). The disappearance of the piperidine starting material indicates the completion of the reaction.

Reagent & Parameter Table

| Reagent/Parameter | Molar Mass ( g/mol ) | Quantity | Moles | Role |

| Piperidine | 85.15 | 8.5 g | 0.1 | Nucleophile |

| Bromoacetyl Bromide | 201.86 | 22.2 g | 0.11 | Electrophile |

| Sodium Hydroxide | 40.00 | 6.0 g | 0.15 | Base/Acid Scavenger |

| Dichloromethane | - | 130 mL | - | Organic Solvent |

| Water | - | 50 mL | - | Aqueous Solvent |

| Reaction Temperature | - | 0 °C to RT | - | Control Reaction Rate |

| Reaction Time | - | ~3 hours | - | Ensure Completion |

Work-up and Purification Strategy

Rationale for Purification

Purification is a critical step to remove unreacted starting materials, byproducts (such as hydrolyzed bromoacetyl bromide), and inorganic salts. High purity is essential for subsequent synthetic steps, as impurities can interfere with downstream reactions, leading to lower yields and the formation of undesired side products.

Protocol: Work-up and Recrystallization

-

Phase Separation: Transfer the reaction mixture to a separatory funnel. Separate the organic layer from the aqueous layer.

-

Washing: Wash the organic layer sequentially with 50 mL of 1M HCl (to remove any remaining piperidine), 50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid), and 50 mL of brine (to reduce the amount of water in the organic layer).

-

Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product, typically a light-yellow solid.

-

Recrystallization: a. Select an appropriate solvent system. A mixture of ethanol and water or isopropanol is often effective. b. Dissolve the crude solid in a minimum amount of the hot solvent. c. Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote crystallization. d. Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent. e. Dry the crystals under vacuum to obtain pure this compound.

Product Characterization and Quality Control

Analytical Techniques

To confirm the identity and assess the purity of the synthesized this compound, the following analytical techniques are employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups, particularly the amide carbonyl group.

-

Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.

Expected Analytical Data

| Analysis | Expected Result |

| Appearance | White to off-white solid |

| Molecular Formula | C₇H₁₂BrNO[6] |

| Molecular Weight | 206.08 g/mol [6] |

| Melting Point | 38-40 °C[16] |

| ¹H NMR (CDCl₃) | δ (ppm): ~3.8 (s, 2H, -COCH₂Br), ~3.5 (t, 4H, -N-CH₂-), ~1.6 (m, 6H, piperidine -CH₂-) |

| ¹³C NMR (CDCl₃) | δ (ppm): ~165 (C=O), ~45 (-N-CH₂-), ~28 (-COCH₂Br), ~26, ~24 (piperidine -CH₂-) |

| IR (KBr, cm⁻¹) | ~1650 cm⁻¹ (strong, C=O amide stretch) |

Note: NMR chemical shifts are approximate and can vary slightly based on solvent and concentration.

Safety & Handling

-

Bromoacetyl Bromide: Highly corrosive, a lachrymator, and reacts violently with water.[13][17] Handle only in a fume hood with appropriate PPE.[15] Store in a cool, dry, well-ventilated area away from moisture and incompatible materials like alcohols and strong bases.[13]

-

Piperidine: Flammable liquid and corrosive. Handle with care.

-

Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.

-

Dichloromethane: Volatile and a suspected carcinogen. Minimize inhalation.

Always consult the Safety Data Sheet (SDS) for each reagent before starting any experimental work.[14][18]

Overall Workflow Visualization

Conclusion

This guide details a reliable and efficient method for the synthesis and purification of this compound. By adhering to the principles of the Schotten-Baumann reaction and following the outlined protocols for reaction control, work-up, and purification, researchers can consistently obtain a high-purity product. The proper characterization and safe handling of all materials involved are paramount to ensuring the success and safety of this synthetic procedure. The resulting high-quality this compound serves as a valuable building block for further research and development in the pharmaceutical industry.

References

- 1. This compound [myskinrecipes.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. experts.arizona.edu [experts.arizona.edu]

- 4. researchgate.net [researchgate.net]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. This compound | C7H12BrNO | CID 10822137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1796-25-4 CAS MSDS (Piperidine, 1-(bromoacetyl)- (7CI,8CI,9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. jk-sci.com [jk-sci.com]

- 9. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 10. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]

- 11. testbook.com [testbook.com]

- 12. grokipedia.com [grokipedia.com]

- 13. nj.gov [nj.gov]

- 14. cdhfinechemical.com [cdhfinechemical.com]

- 15. lobachemie.com [lobachemie.com]

- 16. researchgate.net [researchgate.net]

- 17. datasheets.scbt.com [datasheets.scbt.com]

- 18. chemicalbook.com [chemicalbook.com]

A Technical Guide to 1-(Bromoacetyl)piperidine: Properties, Synthesis, and Applications

This guide provides an in-depth technical overview of 1-(Bromoacetyl)piperidine, a versatile bifunctional reagent crucial for synthesizing complex molecules in the pharmaceutical and life sciences sectors. We will explore its chemical identity, physicochemical properties, a detailed synthesis protocol with mechanistic insights, its core applications in drug development, and essential safety protocols. This document is intended for researchers, chemists, and drug development professionals who utilize reactive intermediates to construct novel molecular entities.

Nomenclature and Chemical Identity

Correctly identifying a chemical reagent is the foundation of reproducible science. This compound is known by several names, and understanding its formal and common nomenclature is critical for accurate literature searches and procurement.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-bromo-1-(piperidin-1-yl)ethan-1-one .[1][2][3][4] This systematic name precisely describes the molecular structure: an ethanone (a two-carbon ketone) substituted with a bromine atom at the second carbon (C2) and bonded to the nitrogen of a piperidine ring at the first carbon (C1).

Commonly, it is referred to as This compound , which is the name most frequently found in chemical supplier catalogs.[1][3][5] A comprehensive list of its identifiers is provided below.

| Identifier | Value |

| IUPAC Name | 2-bromo-1-(piperidin-1-yl)ethan-1-one[1][3][4] |

| Common Name | This compound[1][3][5] |

| CAS Number | 1796-25-4[1][2][3][5][6] |

| Molecular Formula | C₇H₁₂BrNO[1][3][5][6] |

| Synonyms | N-(Bromoacetyl)piperidine, 2-Bromo-1-(1-piperidinyl)ethanone[1][4] |

The chemical structure, depicted below, consists of a piperidine ring N-acylated with a bromoacetyl group. This bifunctional nature—a reactive α-halo ketone—is the source of its synthetic utility.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for designing experimental conditions, such as solvent selection and purification methods.

| Property | Value | Source(s) |

| Molecular Weight | 206.08 g/mol | [1][3][5] |

| Appearance | Solid | [5] |

| SMILES | O=C(CBr)N1CCCCC1 | [5] |

| InChIKey | GWJIPNKXIAJCPA-UHFFFAOYSA-N | [1][5][7] |

| Boiling Point | 284.7 °C at 760 mmHg (Predicted) | [7] |

| Density | 1.452 g/cm³ (Predicted) | [7] |

| Water Solubility | 33,492 mg/L (Predicted) | [8] |

| LogP | 1.39 | [3] |

| Topological Polar Surface Area | 20.31 Ų | [3] |

Synthesis and Reaction Mechanism

This compound is synthesized via a standard nucleophilic acyl substitution reaction. The secondary amine of the piperidine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of a bromoacetylating agent, such as bromoacetyl chloride or bromoacetyl bromide.

Causality in Protocol Design

The choice of reagents and conditions is dictated by the mechanism.

-

Acylating Agent : Bromoacetyl chloride or bromide is used because the halide is an excellent leaving group, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.

-

Solvent : An anhydrous aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), is crucial. Protic solvents (like water or alcohols) would compete with piperidine as nucleophiles, leading to unwanted side products.

-

Base : A non-nucleophilic base, typically a tertiary amine like triethylamine (NEt₃), is added. Its role is to scavenge the acidic byproduct (HCl or HBr) generated during the reaction. Without a base, the acid would protonate the starting piperidine, converting it into a non-nucleophilic ammonium salt and halting the reaction.

-

Temperature : The reaction is initiated at a low temperature (0 °C) to control the initial exothermic reaction between the amine and the highly reactive acyl halide. It is then allowed to warm to room temperature to ensure the reaction proceeds to completion.

Detailed Experimental Protocol: Synthesis via N-Acylation

This protocol is a self-validating system based on established procedures for the N-acylation of secondary amines.[3][5]

Materials:

-

Piperidine (1.0 eq)

-

Bromoacetyl bromide or Bromoacetyl chloride (1.05 eq)

-

Triethylamine (NEt₃) (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

-

Reaction Setup : To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add piperidine (1.0 eq) and anhydrous DCM. Begin stirring to ensure complete dissolution.

-

Base Addition : Add triethylamine (1.2 eq) to the solution.

-

Cooling : Cool the reaction mixture to 0 °C using an ice-water bath. This is critical to moderate the reaction rate.

-

Acyl Halide Addition : Dissolve bromoacetyl bromide (1.05 eq) in a small amount of anhydrous DCM and add it to a dropping funnel. Add the bromoacetyl bromide solution dropwise to the cooled, stirring piperidine solution over 20-30 minutes. A white precipitate of triethylammonium hydrobromide will form.

-

Reaction Progression : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-4 hours.

-

Monitoring : Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting piperidine spot is no longer visible.

-

Work-up :

-

Quench the reaction by slowly adding deionized water.

-

Transfer the mixture to a separatory funnel. Separate the organic (DCM) layer.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove any remaining acid) and then with brine (to reduce the amount of water in the organic phase).

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent (DCM) under reduced pressure using a rotary evaporator.

-

-

Purification : The resulting crude product can be purified by silica gel column chromatography if necessary, though the work-up often yields a product of sufficient purity for subsequent steps.

Core Applications in Research and Development

The synthetic value of this compound stems from its role as a bifunctional electrophile. It is a key reagent for introducing the piperidinyl-ethanone moiety into molecules.[6] The piperidine scaffold itself is one of the most prevalent N-heterocycles found in FDA-approved pharmaceuticals, appearing in drugs targeting a vast range of conditions.[9]

Primary Application: Alkylation of Nucleophiles The compound's primary utility is in the alkylation of various nucleophiles. The carbon atom bearing the bromine is highly susceptible to Sₙ2 attack by soft nucleophiles like thiols (cysteine residues in proteins, thiophenols) and amines (anilines, alkylamines).[6] This reaction forms a new carbon-nucleophile bond, effectively tethering the piperidine-containing fragment to a target molecule.

This reactivity is widely exploited in:

-

Medicinal Chemistry : For the synthesis of novel drug candidates. It is commonly used to prepare bioactive compounds such as central nervous system agents and receptor ligands.[6]

-

Chemical Biology : As a covalent probe to label proteins. By incorporating this moiety into a ligand that binds a specific protein, the bromine can react with a nearby nucleophilic amino acid residue (e.g., cysteine), forming a permanent covalent bond and enabling target identification and validation.

-

Derivatizing Agent : In analytical chemistry, it can be used to derivatize molecules to improve their chromatographic properties or detectability.[6]

Safety, Handling, and Storage

As a reactive alkylating agent, this compound must be handled with appropriate precautions. It is classified as harmful if swallowed and causes serious eye irritation.[1][2]

| Hazard Class | GHS Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed[1][2] |

| Eye Irritation | H319 | Causes serious eye irritation[1][2] |

| Signal Word | Warning | [1][2][5] |

Safe Handling Procedures:

-

Engineering Controls : Always handle this compound in a well-ventilated chemical fume hood to avoid inhalation of dust or fumes.[2]

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[2]

-

Hygiene : Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory area.[2]

-

Spills : In case of a spill, absorb with an inert material and place it into a suitable, sealed container for disposal.[2]

Storage Recommendations:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]

-

For long-term stability, it is recommended to store the compound sealed under dry conditions at 2-8 °C.[3]

-

Keep away from incompatible substances such as strong oxidizing agents and strong bases.

Conclusion

This compound is a synthetically valuable building block, prized for its ability to introduce the pharmaceutically relevant piperidine moiety via alkylation reactions. Its straightforward synthesis and predictable reactivity with nucleophiles make it an essential tool for medicinal chemists and chemical biologists. A thorough understanding of its properties, reaction mechanism, and handling requirements, as detailed in this guide, is paramount for its safe and effective use in the laboratory to advance research and drug development programs.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound | C7H12BrNO | CID 10822137 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of 1-(Bromoacetyl)piperidine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Bromoacetyl)piperidine is a key building block in organic synthesis, particularly in the development of pharmaceutical agents. Its utility in reaction chemistry is fundamentally governed by its solubility in various organic solvents, which dictates reaction kinetics, purification strategies, and formulation possibilities. This in-depth technical guide provides a comprehensive analysis of the solubility of this compound. It elucidates the theoretical principles governing its solubility based on its physicochemical properties and the nature of the solvent. While quantitative solubility data for this compound is not extensively available in public literature, this guide offers a predicted solubility profile across a range of common organic solvents. Furthermore, it presents a detailed, field-proven experimental protocol for the precise determination of its solubility, empowering researchers to generate reliable data. This guide is designed to be a critical resource for scientists and professionals working with this compound, enabling them to optimize their experimental designs and accelerate their research and development endeavors.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential to predict and explain its solubility behavior. These properties dictate the intermolecular forces at play between the solute and solvent molecules.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂BrNO | --INVALID-LINK--[1][2] |

| Molecular Weight | 206.08 g/mol | --INVALID-LINK--[1][2] |

| Melting Point | 38-40 °C | --INVALID-LINK--[3] |

| Boiling Point | 285 °C | --INVALID-LINK--[3] |

| Appearance | Solid | --INVALID-LINK--[4] |

| XLogP3-AA (Predicted Lipophilicity) | 1.4 | --INVALID-LINK--[1] |

| Hydrogen Bond Donor Count | 0 | --INVALID-LINK--[1] |

| Hydrogen Bond Acceptor Count | 1 (Carbonyl Oxygen) | --INVALID-LINK--[1] |

| Water Solubility (Predicted) | 33492 mg/L | --INVALID-LINK--[2][5] |

Theoretical Framework for Solubility

The solubility of a solid in a liquid solvent is governed by the principle "like dissolves like".[5][6][7][8] This means that substances with similar intermolecular forces are more likely to be soluble in one another. The key intermolecular forces to consider for this compound are dipole-dipole interactions and London dispersion forces.

-

Molecular Structure and Polarity: this compound possesses a polar character due to the presence of the electron-withdrawing bromine atom and the polar amide group (C=O). The carbonyl oxygen and the nitrogen of the piperidine ring are sites of partial negative charge, while the carbonyl carbon and the alpha-carbon attached to the bromine are partially positive. This permanent dipole moment allows for favorable dipole-dipole interactions with polar solvents.

-

Hydrogen Bonding Capability: The molecule itself lacks a hydrogen bond donor (like an N-H or O-H group).[1] However, the carbonyl oxygen can act as a hydrogen bond acceptor, allowing it to interact favorably with protic solvents (e.g., alcohols) that can donate a hydrogen bond.

-

Lipophilicity: The piperidine ring and the ethyl chain contribute to the molecule's lipophilic (nonpolar) character. This allows for London dispersion forces, which are the primary interactions with nonpolar solvents. The predicted XLogP3-AA value of 1.4 indicates a moderate degree of lipophilicity.[1]

The interplay of these factors determines the solubility in different classes of organic solvents.

Predicted Solubility Profile of this compound

Based on the theoretical framework, a qualitative solubility profile for this compound in common organic solvents can be predicted. This serves as a valuable starting point for solvent selection in experimental work.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents have strong permanent dipoles that can engage in favorable dipole-dipole interactions with the polar amide and bromoacetyl groups of the solute. |

| Halogenated | Dichloromethane (DCM), Chloroform | High | These solvents are moderately polar and can effectively solvate the solute through dipole-dipole interactions. Their ability to dissolve a wide range of organic compounds makes them good candidates. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | These solvents can act as hydrogen bond donors to the carbonyl oxygen of this compound, in addition to engaging in dipole-dipole interactions. Solubility may be slightly lower than in polar aprotic solvents due to the energy required to disrupt the solvent's own hydrogen bonding network. |

| Ethers | Diethyl ether | Moderate | Ethers are less polar than ketones or alcohols but can still act as hydrogen bond acceptors and engage in weaker dipole-dipole interactions. |

| Aromatic | Toluene, Benzene | Low to Moderate | The nonpolar aromatic ring can interact with the lipophilic piperidine ring through London dispersion forces. However, the overall polarity of the solute may limit high solubility. |

| Nonpolar | Hexane, Heptane, Cyclohexane | Low | The primary intermolecular forces are weak London dispersion forces. The strong dipole of this compound is not well-solvated by these nonpolar solvents, leading to poor solubility. |

| Water | - | Low | Although the molecule has polar groups, the significant nonpolar surface area from the piperidine ring and alkyl chain limits its solubility in water. The predicted value is approximately 33.5 g/L.[2][5] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and accurate solubility data, a systematic experimental approach is necessary. The isothermal shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a solid compound in a solvent.[6][9]

Principle

An excess amount of the solid solute is agitated in the solvent at a constant temperature until the solution reaches saturation (equilibrium). After separating the undissolved solid, the concentration of the solute in the saturated solution is determined using a suitable analytical technique.

Workflow Diagram

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Step-by-Step Methodology

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Glass vials with PTFE-lined screw caps

-

Constant temperature orbital shaker

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Calibrated analytical instrument (HPLC with UV detector or UV-Vis spectrophotometer)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

To a series of glass vials, add an excess amount of solid this compound. The excess solid is crucial to ensure the solution reaches saturation. A good starting point is to add enough solid so that a visible amount remains undissolved at the end of the experiment.

-

Accurately pipette a known volume (e.g., 2.0 mL) of the desired solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples at a consistent speed for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically adequate, but the optimal time may need to be determined empirically.

-

-

Phase Separation:

-

After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for at least 2 hours. This allows the undissolved solid to settle.

-

Carefully draw the supernatant (the clear liquid above the solid) into a syringe.

-

Attach a 0.45 µm syringe filter and dispense the clear, saturated solution into a clean collection vial. This step is critical to remove any microscopic solid particles that could artificially inflate the measured concentration.

-

-

Analysis of Solute Concentration:

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Use these standards to generate a calibration curve with the chosen analytical method (HPLC or UV-Vis).

-

Sample Preparation: Accurately dilute the filtered saturated solution with the same solvent to bring its concentration within the linear range of the calibration curve.

-

Quantification: Analyze the diluted sample using the calibrated analytical method.[4][10] The absorbance (UV-Vis) or peak area (HPLC) of the sample is used to determine its concentration from the calibration curve.

-

Calculation: Calculate the original concentration of the saturated solution, accounting for the dilution factor. This value represents the solubility of this compound in that solvent at the specified temperature.

-

-

Self-Validation and Trustworthiness:

-

Perform all solubility measurements in triplicate to ensure reproducibility and to calculate the mean and standard deviation.

-

To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). If the measured solubility does not change significantly between the later time points, it is a strong indication that equilibrium has been achieved.

-

After the experiment, the remaining solid can be recovered and analyzed (e.g., by melting point or spectroscopy) to ensure that no degradation or polymorphic transformation of the compound has occurred during the experiment.

-

Conclusion

While a comprehensive public database of quantitative solubility data for this compound is lacking, this guide provides a robust framework for both predicting and experimentally determining its solubility in a wide array of organic solvents. By understanding the interplay of the molecule's polarity, hydrogen bonding capability, and lipophilicity, researchers can make informed decisions about solvent selection. The detailed isothermal shake-flask protocol presented herein offers a reliable method for generating high-quality, reproducible solubility data, which is indispensable for the successful application of this compound in synthesis, purification, and formulation.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C7H12BrNO | CID 10822137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. This compound (1796-25-4) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. webqc.org [webqc.org]

- 9. researchgate.net [researchgate.net]

- 10. improvedpharma.com [improvedpharma.com]

A Technical Guide to the Nucleophilic Reactivity of 1-(Bromoacetyl)piperidine for Synthetic and Bioconjugation Applications

Abstract

1-(Bromoacetyl)piperidine is a versatile bifunctional reagent widely utilized in medicinal chemistry and drug development.[1][2] As an α-haloamide, it possesses a highly reactive electrophilic center, making it an ideal precursor for the synthesis of complex piperidine-containing molecules and for bioconjugation applications.[1][3][4] This guide provides a comprehensive technical overview of the reactivity of this compound with a range of common nucleophiles. We will delve into the core mechanistic principles, explore the critical factors governing reaction outcomes—such as nucleophile choice, solvent effects, and pH—and provide validated, step-by-step experimental protocols for key transformations. The content herein is structured to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to effectively leverage this reagent in their synthetic endeavors.

Introduction: The Versatile Piperidine Scaffold

The piperidine ring is a privileged scaffold in modern pharmacology, forming the structural core of numerous approved drugs targeting a wide array of diseases, including those affecting the central nervous system (CNS).[4][5][6] Its prevalence stems from its ability to impart favorable physicochemical properties, such as improved solubility and metabolic stability, and to serve as a versatile anchor for pharmacophoric elements.[6] this compound, also known by its IUPAC name 2-bromo-1-(piperidin-1-yl)ethanone, is a key reagent for introducing this valuable moiety into target molecules.[1]

Table 1: Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-bromo-1-piperidin-1-ylethanone | [7] |

| CAS Number | 1796-25-4 | [7][8] |

| Molecular Formula | C₇H₁₂BrNO | [7][9] |

| Molecular Weight | 206.08 g/mol | [7][9] |

| Appearance | Off-white to yellow crystalline solid | - |

| Primary Hazards | Harmful if swallowed, Causes serious eye irritation, Lachrymator | [7][10] |

Structurally, it is an α-haloamide, featuring a bromine atom on the carbon adjacent (α) to the amide carbonyl. This arrangement creates a potent electrophilic site, primed for reaction with a diverse range of nucleophiles. Understanding the principles that govern this reactivity is paramount for its successful application.

Core Principles of Reactivity

The synthetic utility of this compound is rooted in its enhanced reactivity compared to simple alkyl halides. This heightened reactivity is a direct consequence of the electronic influence of the adjacent amide carbonyl group.

The Activated Electrophilic Center

The core of the molecule's reactivity lies at the α-carbon. The electron-withdrawing inductive effect of the adjacent carbonyl group polarizes the carbon-bromine bond, increasing the partial positive charge on the α-carbon and making it significantly more susceptible to nucleophilic attack.[11] This effect accelerates substitution reactions far beyond the rates observed for analogous alkyl bromides.[11][12]

The SN2 Reaction: The Predominant Mechanism

Reactions of this compound with nucleophiles proceed almost exclusively through a bimolecular nucleophilic substitution (SN2) mechanism.[13] This pathway involves a single, concerted step where the nucleophile attacks the electrophilic α-carbon from the backside, simultaneously displacing the bromide leaving group.

An SN1 mechanism, which would involve the formation of a carbocation intermediate, is highly unfavorable.[13] The proximity of the electron-withdrawing carbonyl group would electrostatically destabilize any adjacent positive charge, making the formation of an α-carbonyl carbocation energetically prohibitive.[13]

Caption: General SN2 mechanism for nucleophilic substitution.

The Critical Role of the Solvent

Solvent choice is arguably the most critical parameter for controlling the rate and efficiency of SN2 reactions involving this compound. The wrong solvent can drastically reduce reaction rates or halt the reaction entirely.

-

Polar Aprotic Solvents (Recommended): Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are ideal.[14][15] They are polar enough to dissolve the nucleophile and the electrophile, but they lack acidic protons.[15] This prevents them from forming strong hydrogen bonds with the nucleophile, leaving it "free" and highly reactive in solution.[15][16]

-

Polar Protic Solvents (Avoid): Solvents such as water, methanol, and ethanol should generally be avoided. Their acidic protons form strong hydrogen bonds with anionic nucleophiles, creating a "solvent cage" that must be broken before the nucleophile can react.[14][16] This solvation shell significantly lowers the nucleophile's energy and reactivity, thereby slowing down the SN2 reaction rate.[14][17]

Caption: Solvation effects on nucleophile reactivity.

Reactions with Specific Nucleophile Classes

The choice of nucleophile dictates the nature of the product. This compound reacts readily with a variety of soft and hard nucleophiles.

Amine Nucleophiles: Formation of Glycinamides

Primary and secondary amines are excellent nucleophiles for this reaction, leading to the formation of α-amino amide derivatives. The reaction involves the formation of a new carbon-nitrogen bond.

-

Mechanism: The lone pair of the amine nitrogen attacks the α-carbon, displacing the bromide. This initially forms an ammonium salt, which is then deprotonated to yield the neutral product.

-

Causality Behind Experimental Choices: A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is required. Its purpose is not to activate the amine but to stoichiometrically neutralize the hydrobromic acid (HBr) byproduct generated during the reaction. Without this base, the HBr would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Thiol Nucleophiles: Chemoselective S-Alkylation

Thiols, particularly in their deprotonated thiolate form, are exceptionally potent nucleophiles and react rapidly with this compound to form stable thioether linkages. This reaction is a cornerstone of bioconjugation chemistry.

-

Mechanism: The reaction proceeds via a standard SN2 pathway. The key variable is pH.

-

pH-Dependence: The reactivity of a thiol is highly dependent on pH. At neutral or slightly acidic pH, the thiol (R-SH) form predominates, which is moderately nucleophilic. As the pH increases above the thiol's pKa (typically 8-9), the more nucleophilic thiolate (R-S⁻) is formed, dramatically increasing the reaction rate.

-

Chemoselectivity: This pH dependence can be exploited for selective reactions. A study comparing maleimide and bromoacetyl functionalities found that at pH 6.5, maleimides react significantly faster with thiols, while the bromoacetyl group is largely unreactive.[18][19] Increasing the pH to 9.0 allows for the efficient reaction of the bromoacetyl group with thiols, while minimizing side reactions with other nucleophilic groups like amines.[18]

Carboxylate Nucleophiles: Ester Synthesis

Carboxylate anions can act as oxygen nucleophiles to displace the bromide, forming an ester. However, they are generally less nucleophilic and more basic than amines or thiols.

-

Mechanism: A direct SN2 displacement.

-

Causality Behind Experimental Choices: The reaction is often slower and requires more forcing conditions. To enhance reactivity, several strategies are employed:

-

Salt Selection: Using cesium or potassium salts (e.g., cesium carbonate with the carboxylic acid) enhances the nucleophilicity of the carboxylate.

-

Solvent: A polar aprotic solvent like DMF or DMSO is essential to prevent solvation of the carboxylate anion.[14]

-

Temperature: Gentle heating (e.g., 50-80 °C) is often necessary to drive the reaction to completion.

-

Experimental Protocols & Methodologies

General Considerations & Safety

-

Safety: this compound is an irritant and a lachrymator (a substance that causes tearing).[7][10] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.

-

Reagents: Use anhydrous solvents, especially for reactions sensitive to moisture. Ensure all reagents are of high purity.

-

Reaction Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the consumption of starting material.

Caption: General experimental workflow for nucleophilic substitution.

Protocol 1: Synthesis of 2-(Benzylamino)-1-(piperidin-1-yl)ethan-1-one

This protocol details the reaction with an amine nucleophile.

-

Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add benzylamine (1.0 eq.).

-

Solvent & Base: Dissolve the benzylamine in anhydrous DMF (approx. 0.2 M concentration). Add diisopropylethylamine (DIPEA) (1.2 eq.).

-

Reagent Addition: While stirring at room temperature, add a solution of this compound (1.1 eq.) in a small amount of anhydrous DMF dropwise over 5 minutes.

-

Reaction: Stir the reaction mixture at room temperature. Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours.

-

Workup: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing water.

-

Extraction: Extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water and then with brine to remove residual DMF and salts.

-

Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure product.

Protocol 2: Synthesis of 2-((4-methoxybenzyl)thio)-1-(piperidin-1-yl)ethan-1-one

This protocol details the reaction with a thiol nucleophile under basic conditions.

-

Setup: To a round-bottom flask with a stir bar, add (4-methoxyphenyl)methanethiol (1.0 eq.).

-

Solvent & Base: Dissolve the thiol in anhydrous acetonitrile (approx. 0.2 M). Add potassium carbonate (K₂CO₃) (1.5 eq.) to the mixture. This solid base will deprotonate the thiol to the more reactive thiolate.

-

Reagent Addition: Add this compound (1.05 eq.) as a solid in one portion.

-

Reaction: Stir the suspension vigorously at room temperature. The reaction is often very fast and can be complete in under 1 hour. Monitor by TLC.

-

Workup: Filter the reaction mixture to remove the potassium salts.

-

Concentration: Rinse the filter cake with a small amount of acetonitrile and concentrate the combined filtrate under reduced pressure.

-

Purification: The crude product is often of high purity. If necessary, it can be purified by flash chromatography or recrystallization.

Conclusion

This compound is a powerful and reliable electrophile for forging new bonds at its activated α-carbon. Its reactivity is dominated by the SN2 mechanism, making reaction outcomes predictable and controllable. For the practicing scientist, success hinges on understanding the interplay between the nucleophile's intrinsic reactivity and the profound influence of the solvent system. By selecting polar aprotic solvents and tailoring conditions such as pH and base additives to the specific nucleophile, researchers can efficiently and chemoselectively synthesize a vast range of piperidine-containing compounds for applications spanning from fundamental organic synthesis to the development of next-generation therapeutics.

References

- 1. This compound [myskinrecipes.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. experts.arizona.edu [experts.arizona.edu]

- 5. ijnrd.org [ijnrd.org]

- 6. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | C7H12BrNO | CID 10822137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. chemscene.com [chemscene.com]

- 10. fishersci.com [fishersci.com]

- 11. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. youtube.com [youtube.com]

- 17. quora.com [quora.com]

- 18. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

The Versatile Building Block: A Technical Guide to 1-(Bromoacetyl)piperidine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Piperidine Moiety

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of a vast number of pharmaceuticals and biologically active compounds.[1][2] Its prevalence stems from its ability to impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability, and to serve as a versatile handle for molecular recognition at biological targets.[3] The introduction of the piperidine motif into a molecular structure is therefore a critical strategy in drug discovery and development. 1-(Bromoacetyl)piperidine has emerged as a highly valuable and reactive building block for this purpose. This technical guide provides an in-depth exploration of the synthesis, reactivity, and application of this compound as a key intermediate in the construction of complex, bioactive molecules.

This guide will delve into the practical aspects of utilizing this compound, offering detailed experimental protocols and mechanistic insights. By understanding the causality behind experimental choices, researchers can effectively leverage this reagent to accelerate their synthetic endeavors.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective and safe use in the laboratory.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂BrNO | [4] |

| Molecular Weight | 206.08 g/mol | [4] |

| Appearance | Solid | PubChem |

| CAS Number | 1796-25-4 | [4] |

| IUPAC Name | 2-bromo-1-(piperidin-1-yl)ethanone | [4] |

Synthesis of this compound: A Reliable Protocol

The efficient synthesis of this compound is a prerequisite for its widespread use. A common and reliable method involves the acylation of piperidine with a bromoacetylating agent, such as bromoacetyl chloride. This reaction is typically performed under basic conditions to neutralize the hydrogen bromide byproduct.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound from piperidine and bromoacetyl chloride.

Materials:

-

Piperidine

-

Bromoacetyl chloride

-

Triethylamine (or another suitable base)

-

Anhydrous diethyl ether (or another suitable aprotic solvent)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography apparatus if necessary)

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve piperidine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add a solution of bromoacetyl chloride (1.05 equivalents) in anhydrous diethyl ether to the stirred piperidine solution via the dropping funnel. Maintain the temperature at 0 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Filter the reaction mixture to remove the triethylamine hydrobromide salt.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by water, and finally brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by column chromatography on silica gel if necessary.

Causality of Experimental Choices:

-

Anhydrous Conditions: The use of an anhydrous solvent is crucial to prevent the hydrolysis of the highly reactive bromoacetyl chloride.

-

Inert Atmosphere: An inert atmosphere prevents side reactions with atmospheric moisture and oxygen.

-

Low Temperature: The reaction is initially performed at 0 °C to control the exothermic reaction between the amine and the acyl chloride, minimizing the formation of byproducts.

-

Base: Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation and preventing the protonation of the piperidine starting material.

-

Workup: The aqueous workup removes water-soluble impurities and the triethylamine hydrobromide salt.

Synthesis Workflow for this compound.

Applications in Organic Synthesis: A Gateway to Bioactive Molecules

The reactivity of this compound is dominated by the presence of the α-bromo ketone moiety, which makes the methylene carbon highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility as a building block.

Synthesis of N-(2-Pyridinyl)-2-(1-piperidinyl)acetamide: A Precursor to Antimicrobial Agents

Acetamide derivatives containing heterocyclic rings are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial properties.[5][6] The reaction of this compound with aminopyridines provides a straightforward route to such compounds.

Reaction Scheme:

Mechanistic Insight: Nucleophilic Substitution

The reaction proceeds via a classical SN2 mechanism. The nucleophilic amino group of 2-aminopyridine attacks the electrophilic carbon atom of the bromoacetyl group, displacing the bromide ion as the leaving group.